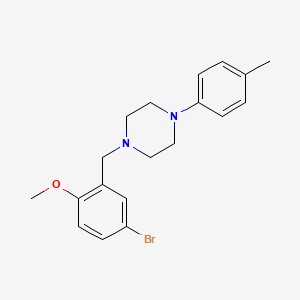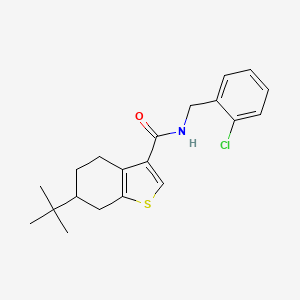![molecular formula C22H33N3O2 B6094481 3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6094481.png)
3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit mTOR, a protein that regulates cell growth, proliferation, and survival.
Scientific Research Applications
3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its potential use in cancer therapy. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. This compound has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Mechanism of Action
3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide targets the mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR exists in two complexes, mTORC1 and mTORC2, which have different downstream targets. This compound selectively inhibits mTORC1, which leads to a decrease in protein synthesis, cell growth, and proliferation. It also induces autophagy, a cellular process that degrades damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have anticancer effects in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients and oxygen. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is its selectivity for mTORC1, which reduces the risk of off-target effects. It also has a relatively long half-life, which allows for less frequent dosing. However, this compound has poor solubility in water, which can make it difficult to administer in vivo. It also has limited bioavailability, which can limit its effectiveness in some cancer types.
Future Directions
There are several future directions for research on 3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential use in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another area of interest is its potential use in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to optimize the dosing and administration of this compound to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3-(2-oxo-1-azepanyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves the reaction of 1-(2-phenylethyl)piperidin-3-amine with 3-(2-oxo-1-azepanyl)propanoic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain the final product, this compound.
Properties
IUPAC Name |
3-(2-oxoazepan-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21(13-17-25-15-6-2-5-11-22(25)27)23-20-10-7-14-24(18-20)16-12-19-8-3-1-4-9-19/h1,3-4,8-9,20H,2,5-7,10-18H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYAAKWRSIFZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

![2-[1-methyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6094409.png)

![2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone](/img/structure/B6094424.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6094440.png)
![1-(1-azepanyl)-3-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6094444.png)
![6-oxo-N-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6094451.png)
![N'-(4-hydroxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B6094464.png)

![8-[(4-bromo-2-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6094487.png)
![5-(4-fluorophenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6094496.png)
![5-(4-fluorophenyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6094499.png)
![3-methyl-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6094503.png)
